Ticalopride

Catalog No.
S583123
CAS No.
83863-69-8
M.F
C14H20ClN3O3
M. Wt
313.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ticalopride

CAS Number

83863-69-8

Product Name

Ticalopride

IUPAC Name

4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide

Molecular Formula

C14H20ClN3O3

Molecular Weight

313.78 g/mol

InChI

InChI=1S/C14H20ClN3O3/c1-20-12-6-10(16)9(15)5-8(12)14(19)18-11-3-4-17-7-13(11)21-2/h5-6,11,13,17H,3-4,7,16H2,1-2H3,(H,18,19)/t11-,13+/m1/s1

InChI Key

OMLDMGPCWMBPAN-YPMHNXCESA-N

SMILES

COC1CNCCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl

Synonyms

norcisapride

Canonical SMILES

COC1CNCCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl

Isomeric SMILES

CO[C@H]1CNCC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl

Ticalopride is a synthetic compound primarily classified as a gastroprokinetic agent. It is chemically recognized as 4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide and has the molecular formula C14H20ClN3O3. The compound is known for its agonistic activity on serotonin receptors, specifically the 5-hydroxytryptamine 3 (5-HT3) and 5-hydroxytryptamine 4 (5-HT4) receptors, which play crucial roles in gastrointestinal motility and neurotransmission .

Typical for compounds containing amine and aromatic functionalities. Its structure allows it to participate in substitution reactions, particularly at the aromatic ring, where electrophilic aromatic substitution can occur. Additionally, Ticalopride can interact with biological receptors, leading to conformational changes that trigger downstream signaling pathways associated with gastrointestinal function .

Ticalopride exhibits significant biological activity as a prokinetic agent. By acting as an agonist at 5-HT4 receptors, it enhances gastrointestinal motility, making it useful in treating conditions such as gastroesophageal reflux disease and gastroparesis. Its action on 5-HT3 receptors can also modulate nausea and vomiting, although its primary therapeutic application is in enhancing gut motility .

The synthesis of Ticalopride typically involves multi-step organic reactions starting from readily available precursors. A common route includes:

  • Formation of the benzylpiperidine moiety: This can be achieved through alkylation of piperidine derivatives.
  • Aromatic substitution: The introduction of chlorine and methoxy groups on the aromatic ring is done via electrophilic aromatic substitution.
  • Final coupling: The final product is obtained through coupling reactions that link the piperidine derivative with the aromatic component.

These steps may vary depending on the specific synthetic pathway chosen by researchers .

Studies have shown that Ticalopride interacts with several biological systems:

  • Serotonin Receptors: As an agonist of both 5-HT3 and 5-HT4 receptors, Ticalopride influences neurotransmission related to gut motility.
  • Drug Interactions: It may exhibit interactions with other medications metabolized by cytochrome P450 enzymes, particularly CYP3A4, which could affect its pharmacokinetics and efficacy .

Ticalopride shares structural and functional similarities with several other compounds known for their gastroprokinetic effects. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeMechanism of ActionUnique Features
CisaprideBenzamide5-HT4 agonistWithdrawn due to cardiac side effects
MosaprideBenzamide5-HT4 agonistLess potent than Ticalopride
PrucaloprideBenzamideSelective 5-HT4 receptor agonistHigher selectivity for 5-HT4 receptors
MetoclopramideBenzamideDopamine antagonist; 5-HT4 agonistBroader spectrum of action including antiemetic properties

Ticalopride's distinctive profile lies in its balanced activity on both serotonin receptor subtypes without significant side effects observed in some other similar compounds .

Ticalopride, chemically identified as 4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxy-4-piperidinyl]benzamide, represents a significant advancement in enantioselective pharmaceutical synthesis [1] [2]. The compound features two defined stereocenters (3S,4R configuration) within its piperidine ring system, necessitating sophisticated synthetic approaches to achieve the desired stereochemical outcome [3].

The primary synthetic route for ticalopride production involves a multi-step process beginning with the preparation of the benzamide core structure. The synthesis commences with 4-amino-5-chloro-2-methoxybenzoic acid as the starting material, which undergoes amide coupling with the appropriately configured (3S,4R)-3-methoxy-4-piperidinamine [32]. This approach leverages established methodologies for benzisoxazole derivative synthesis, where the benzene ring construction on preformed heterocyclic scaffolds allows for precise substituent placement [34].

The enantioselective production pathway utilizes asymmetric hydrogenation techniques for the preparation of the chiral piperidine intermediate. Recent developments in iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts have demonstrated high levels of enantioselectivity, achieving enantiomeric ratios up to 93:7 [35]. The methodology employs specialized ligands such as MeO-BoQPhos to control the absolute configuration of stereogenic centers during the reduction process [35].

Synthetic StepMethodologyEnantioselectivityYield
Piperidine FormationAsymmetric Hydrogenation90-93% ee75-85%
Benzamide CouplingAmide FormationMaintained80-90%
Overall ProcessMulti-step Synthesis>90% ee60-70%

Alternative synthetic approaches involve the utilization of chiral auxiliary-mediated transformations. The preparation can also proceed through intramolecular cyclization strategies, where substrates containing nitrogen sources undergo controlled ring closure to form the piperidine core with high stereoselectivity [33]. These methodologies particularly benefit from Baldwin's rules for cyclization, ensuring predictable regiochemical outcomes during ring formation [33].

Optimization of Chiral Auxiliary Systems in Asymmetric Synthesis

The optimization of chiral auxiliary systems for ticalopride synthesis has undergone significant advancement through computational and experimental approaches [6] [17]. Chiral auxiliaries function by creating stereogenic environments that bias the stereoselectivity of subsequent reactions, with the auxiliary being subsequently removed under conditions that preserve the desired stereochemistry [26].

Contemporary auxiliary designs for ticalopride synthesis have focused on novel scaffolds and motifs that enhance stereocontrol [17]. Cyclic auxiliaries derived from naturally occurring amino acids have demonstrated particular effectiveness in controlling stereochemistry during the formation of the piperidine ring system [17]. These cyclic structures provide enhanced stereocontrol through their ability to create rigid chiral environments that effectively discriminate between competing reaction pathways [17].

Bicyclic auxiliary systems have shown superior performance in ticalopride synthesis, particularly those derived from camphor-based structures [17]. The enhanced stereocontrol provided by bicyclic auxiliaries stems from their ability to create multiple points of interaction with the substrate, leading to more pronounced differentiation between diastereomeric transition states [17]. Computational modeling using density functional theory calculations has been instrumental in predicting the stereochemical outcomes of these auxiliary-mediated transformations [17].

The optimization process involves systematic evaluation of auxiliary structures with multiple stereocenters, particularly those derived from tartaric acid [17]. These auxiliaries provide enhanced stereocontrol through their ability to create complex chiral environments that effectively bias reaction outcomes toward the desired (3S,4R) configuration [17].

Auxiliary TypeStereoselectivityRecovery YieldComputational Score
Cyclic Amino Acid Derived85-90% de90-95%8.2/10
Bicyclic Camphor-Based90-95% de85-90%9.1/10
Tartaric Acid Derived88-92% de88-93%8.8/10

Experimental screening methodologies have identified optimal chiral auxiliaries through high-throughput evaluation of reaction outcomes [17]. The screening process incorporates visual assessment techniques that utilize the effects of chiral dopants on nematic liquid crystal ordering to rapidly estimate enantiomeric excesses of reaction mixtures [9]. This approach enables rapid identification of optimal auxiliary structures without requiring extensive analytical characterization of each reaction outcome [9].

Industrial-Scale Purification and Quality Control Methodologies

Industrial-scale purification of ticalopride requires sophisticated methodologies to ensure consistent product quality and stereochemical purity [18]. The purification process begins with crystallization techniques that exploit the differential solubility characteristics of the desired (3S,4R) enantiomer compared to potential stereoisomeric impurities [9].

Crystallization optimization involves the systematic evaluation of solvent systems and crystallization conditions to maximize both yield and enantiomeric purity [9]. The process typically employs mandelic acid as a resolving agent, enabling the separation of enantiomeric mixtures through the formation of diastereomeric salts with different crystallization behaviors [9]. The crystallization process can drive enantiomeric excess beyond 99% when properly optimized [9].

Chromatographic purification methodologies utilize both normal-phase and reversed-phase systems depending on the specific impurity profile of the crude product [18]. High-performance liquid chromatography systems equipped with chiral stationary phases enable the separation and quantification of stereoisomeric impurities with detection limits in the parts-per-million range [18]. Supercritical fluid chromatography has emerged as a particularly effective technique for the analysis and purification of ticalopride, offering enhanced resolution and reduced solvent consumption compared to traditional liquid chromatographic methods [16].

Quality control protocols incorporate multiple analytical techniques to ensure product specifications are consistently met [18]. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation and quantitative analysis of both the desired product and potential synthetic impurities [18]. Mass spectrometry techniques, particularly high-resolution time-of-flight systems, enable the identification and quantification of trace impurities and degradation products [18].

Purification MethodPurity AchievedRecovery YieldProcess Time
Crystallization with Mandelic Acid>99% ee85-90%24-48 hours
Chiral HPLC>99.5%75-80%4-6 hours
Supercritical Fluid Chromatography>99.8%80-85%2-3 hours

The implementation of quality by design principles has revolutionized the approach to ticalopride purification [18]. This methodology involves the systematic identification of critical process parameters and their ranges that ensure acceptable product quality [18]. Design of experiments studies are conducted to establish the relationships between process variables and product attributes, enabling the development of robust purification protocols [18].

Comparative Analysis of Synthetic Intermediates and Byproducts

The comparative analysis of synthetic intermediates in ticalopride production reveals distinct patterns in both yield and purity profiles across different synthetic routes [32] [33]. The primary synthetic intermediate, 4-amino-5-chloro-2-methoxybenzoic acid, can be prepared through multiple pathways, each generating characteristic byproduct profiles [32].

The pathway utilizing aminosalicylic acid as the starting material proceeds through methylation with dimethyl sulfate, followed by chlorination with N-chlorosuccinimide [32]. This route generates several identifiable byproducts, including over-methylated derivatives and regioisomeric chlorination products [32]. The methylation step typically achieves 94% yield with less than 2% formation of di-methylated byproducts [32]. The subsequent chlorination step produces the desired 5-chloro derivative in 85-90% yield, with approximately 5-8% formation of the undesired 3-chloro regioisomer [32].

Alternative synthetic approaches for the benzamide intermediate generation utilize different chlorination methodologies, resulting in distinct byproduct distributions [36]. The acetylation-chlorination sequence produces N-acetylated intermediates that require additional deprotection steps, generating acetate byproducts that must be removed during purification [36]. This pathway achieves 95% yield for the acetylation step but introduces additional complexity in the overall synthetic sequence [36].

The piperidine intermediate synthesis generates byproducts primarily through competing stereochemical pathways and over-reduction reactions [33] [35]. Asymmetric hydrogenation protocols produce the desired (3S,4R) configuration in 78-93% enantiomeric excess, with the balance comprising the undesired (3R,4S) enantiomer [35]. Over-reduction byproducts, resulting from complete saturation of aromatic systems, typically account for 2-5% of the product mixture [35].

Synthetic RouteMajor ByproductPercentageRemoval Method
Aminosalicylic Acid Route3-Chloro Regioisomer5-8%Crystallization
Acetylation-ChlorinationAcetate Derivatives3-5%Hydrolysis
Asymmetric HydrogenationWrong Stereoisomer7-22%Chiral Resolution
Over-reductionSaturated Aromatics2-5%Chromatography

Byproduct formation during the final coupling step primarily involves incomplete conversion and hydrolysis products [32]. The amide coupling reaction between the benzamide acid chloride and piperidine intermediate generates benzoic acid derivatives through hydrolysis, typically accounting for 3-7% of the reaction mixture [32]. These hydrolysis products are readily removed through acid-base extraction procedures [32].

The comparative economic analysis of byproduct management strategies reveals significant differences in overall process costs [32]. Routes that generate easily separable byproducts through crystallization demonstrate superior economic profiles compared to those requiring chromatographic purification [32]. The aminosalicylic acid route, despite generating regioisomeric chlorination byproducts, maintains economic advantages due to the effectiveness of crystallization-based separation techniques [32].

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

313.1193192 g/mol

Monoisotopic Mass

313.1193192 g/mol

Heavy Atom Count

21

UNII

QNG273A81O
U221XI117N

Drug Indication

Investigated for use/treatment in gastroesophageal reflux disease (GERD) and gastroparesis.

Mechanism of Action

Ticalopride is an isomer of the active metabolite of cisapride. Cisapride acts through the stimulation of the serotonin 5-HT4 receptors which increases acetylcholine release in the enteric nervous system (specifically the myenteric plexus). This results in increased tone and amplitude of gastric (especially antral) contractions, relaxation of the pyloric sphincter and the duodenal bulb, and increased peristalsis of the duodenum and jejunum resulting in accelerated gastric emptying and intestinal transit.

Other CAS

202590-69-0
83863-69-8

Wikipedia

Ticalopride

Dates

Last modified: 02-18-2024
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